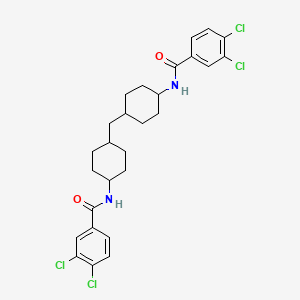
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and antiviral agent.
In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate GABA receptors. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In materials science, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the modulation of various receptors and enzymes in the body. In particular, this compound has been shown to modulate GABA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol vary depending on the specific application and dosage. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In pharmacology, it has been shown to modulate GABA receptors and improve cognitive function. In materials science, it has been shown to improve the efficiency of OLEDs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its versatility, as it has potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. In medicinal chemistry, further studies could investigate its potential as an anticancer, anti-inflammatory, and antiviral agent. In pharmacology, more research is needed to fully understand its effects on GABA receptors and its potential as a treatment for neurodegenerative diseases. In materials science, future research could focus on optimizing its use in OLEDs and exploring its potential in other electronic devices.
Métodos De Síntesis
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves a multi-step process that includes the reaction of 3,6-dibromo-9H-carbazole with 2-methyl-1H-benzimidazole in the presence of a base, followed by the addition of a suitable alcohol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOVKDWXQCZXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)
![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)